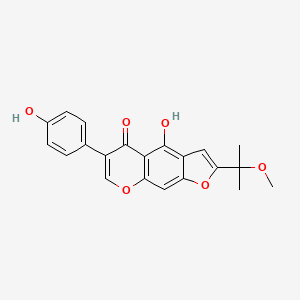
红瑞木宁 D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythrinin D is a naturally occurring isoflavonoid compound isolated from the bark of Erythrina variegata and Erythrina arborescens . Isoflavonoids are a class of flavonoids known for their diverse biological activities. Erythrinin D has garnered interest due to its potential therapeutic properties and its role in various biochemical pathways.
科学研究应用
Erythrinin D has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying isoflavonoid synthesis and reactions.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural product libraries for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin D involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the isoflavonoid core through cyclization reactions, followed by specific functional group modifications to achieve the desired structure. Key steps often involve:
Cyclization: Formation of the isoflavonoid core through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance stability and solubility.
Industrial Production Methods: Industrial production of Erythrinin D is primarily based on extraction from natural sources, such as the bark of Erythrina species. The process involves:
Extraction: Using solvents like ethanol to extract the compound from plant material.
Purification: Employing techniques such as chromatography to purify the compound.
Crystallization: Obtaining the pure compound in crystalline form for further use.
化学反应分析
Types of Reactions: Erythrinin D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The reactions typically yield derivatives of Erythrinin D with modified functional groups, which can be used for further studies or applications.
作用机制
The mechanism of action of Erythrinin D involves its interaction with various molecular targets and pathways:
Molecular Targets: Erythrinin D interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways: It modulates pathways such as the NF-κB pathway, which is crucial for inflammatory responses, and the PI3K/Akt pathway, which is involved in cell survival and growth.
相似化合物的比较
Erythrinin D is part of a family of isoflavonoids, including Erythrinin E, Erythrinin F, Erythrinin G, and Erythrinin H . Compared to these compounds, Erythrinin D is unique due to its specific hydroxyl and methoxy group positions, which confer distinct biological activities. Other similar compounds include:
Genistein: Another isoflavonoid with well-documented anticancer properties.
Daidzein: Known for its estrogenic activity and potential benefits in hormone-related conditions.
属性
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-methoxypropan-2-yl)furo[3,2-g]chromen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-21(2,25-3)17-8-13-15(27-17)9-16-18(19(13)23)20(24)14(10-26-16)11-4-6-12(22)7-5-11/h4-10,22-23H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYOAYYYIFCIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B580024.png)
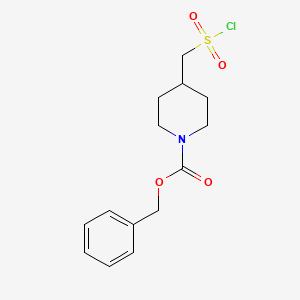
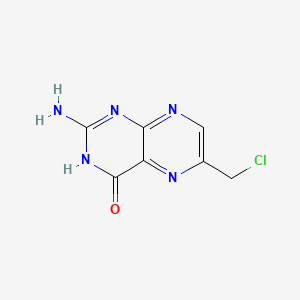
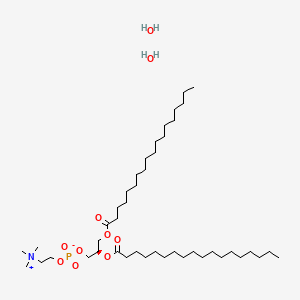

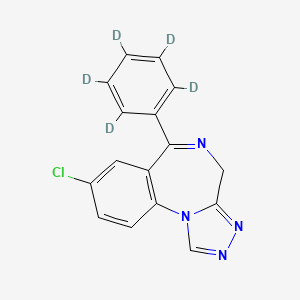
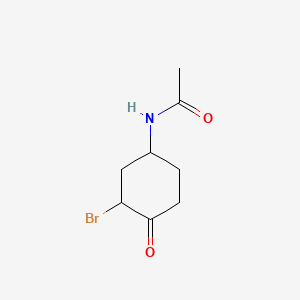
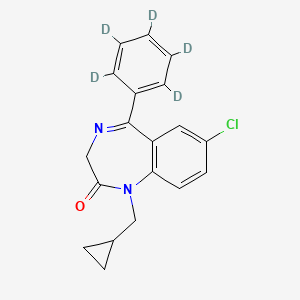
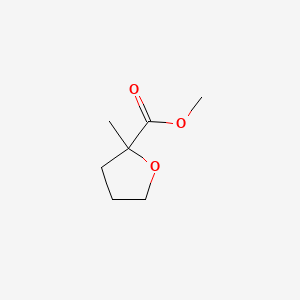
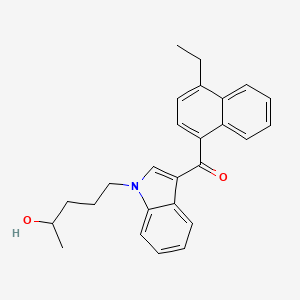
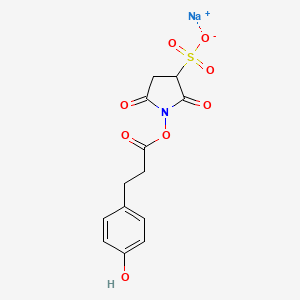
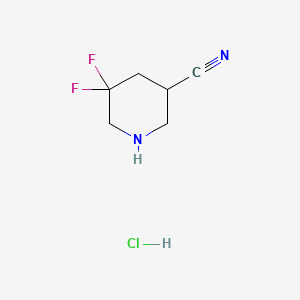
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)
